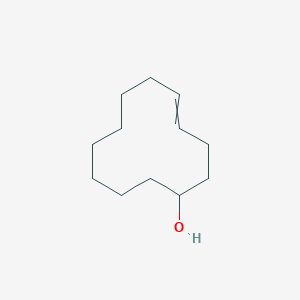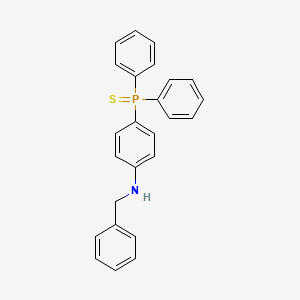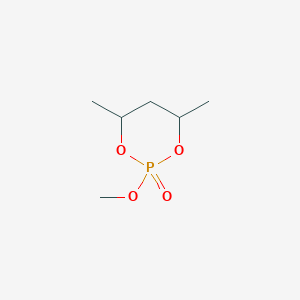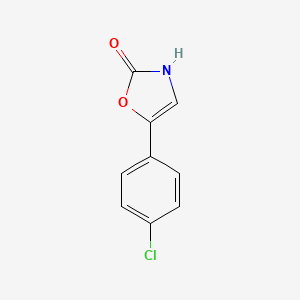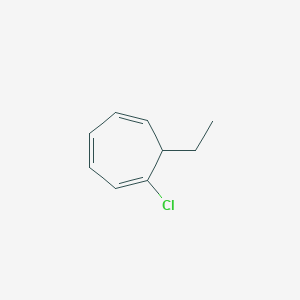
1-Chloro-7-ethylcyclohepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-7-ethylcyclohepta-1,3,5-triene is an organic compound with a unique structure characterized by a seven-membered ring with alternating double bonds and a chlorine atom attached to the first carbon and an ethyl group attached to the seventh carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-7-ethylcyclohepta-1,3,5-triene can be synthesized through several methods. One common approach involves the chlorination of 7-ethylcyclohepta-1,3,5-triene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-7-ethylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the double bonds can lead to the formation of saturated or partially saturated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (for hydroxyl substitution) or ammonia (for amino substitution) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include 1-hydroxy-7-ethylcyclohepta-1,3,5-triene, 1-amino-7-ethylcyclohepta-1,3,5-triene, etc.
Oxidation: Products include this compound epoxide.
Reduction: Products include 1-chloro-7-ethylcycloheptane.
Applications De Recherche Scientifique
1-Chloro-7-ethylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-chloro-7-ethylcyclohepta-1,3,5-triene involves its interaction with specific molecular targets. The chlorine atom and the ethyl group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptatriene: A parent compound with a similar ring structure but without the chlorine and ethyl substituents.
1-Chloro-1,3,5-cycloheptatriene: A compound with a chlorine atom but lacking the ethyl group.
7-Ethylcyclohepta-1,3,5-triene: A compound with an ethyl group but without the chlorine atom.
Uniqueness
1-Chloro-7-ethylcyclohepta-1,3,5-triene is unique due to the presence of both chlorine and ethyl substituents, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
61456-07-3 |
|---|---|
Formule moléculaire |
C9H11Cl |
Poids moléculaire |
154.63 g/mol |
Nom IUPAC |
1-chloro-7-ethylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C9H11Cl/c1-2-8-6-4-3-5-7-9(8)10/h3-8H,2H2,1H3 |
Clé InChI |
MMZIUBUHLBZNRJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1C=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)
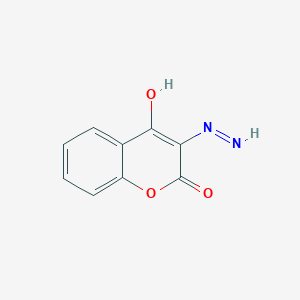
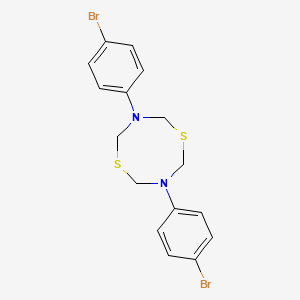
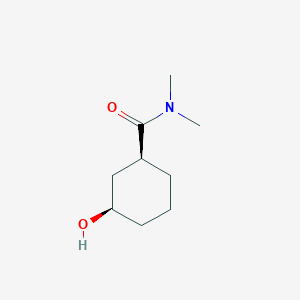
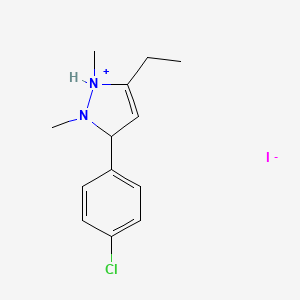
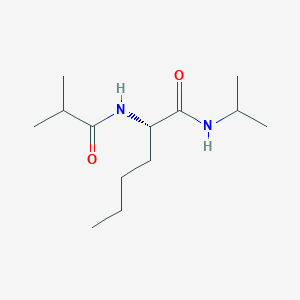
![Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14584790.png)
![2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene](/img/structure/B14584798.png)
![1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14584809.png)
![4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B14584815.png)
